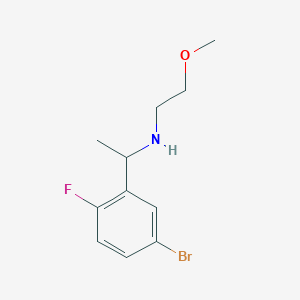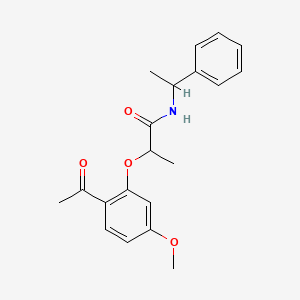
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide, also known as TMC-207, is a novel drug that has been developed to combat tuberculosis. It is a diarylquinoline compound that has been shown to have potent activity against drug-resistant strains of Mycobacterium tuberculosis.
Mechanism of Action
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide targets the bacterial ATP synthase, which is essential for the production of ATP in Mycobacterium tuberculosis. By inhibiting the ATP synthase, 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide disrupts the energy metabolism of the bacteria, leading to cell death. 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been shown to be highly selective for the bacterial ATP synthase, with minimal activity against human ATP synthase.
Biochemical and Physiological Effects:
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been shown to have minimal toxicity in animal studies, with no significant adverse effects on liver or kidney function. In addition, 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been shown to have a low potential for drug-drug interactions, making it an attractive candidate for combination therapy with other anti-tuberculosis drugs.
Advantages and Limitations for Lab Experiments
One advantage of 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable tool for studying the mechanisms of drug resistance in the bacteria. However, one limitation of 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide. One area of focus is the development of new derivatives of 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide with improved potency and selectivity. Another area of focus is the use of 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide in combination therapy with other anti-tuberculosis drugs, with the goal of improving treatment outcomes for drug-resistant tuberculosis. Finally, there is a need for further research on the mechanisms of drug resistance in Mycobacterium tuberculosis, with the goal of developing new strategies for combating the disease.
Synthesis Methods
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide can be synthesized by a multistep process involving the reaction of 2-cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline with propargyl bromide, followed by the reaction with 6-chloro-4-iodoquinoline-2-carboxylic acid. The resulting compound is then subjected to a Suzuki-Miyaura cross-coupling reaction with bis(pinacolato)diboron to yield 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide.
Scientific Research Applications
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been extensively studied for its activity against drug-resistant strains of Mycobacterium tuberculosis. It has been shown to have potent activity against both multidrug-resistant and extensively drug-resistant strains of the bacteria. In addition, 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampin.
properties
IUPAC Name |
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c1-3-9-22(10-4-2)19(23)16-12-18(13-5-6-13)21-17-8-7-14(20)11-15(16)17/h1-2,7-8,11-13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYFJQLMVUXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#C)C(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)

![2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7682050.png)

![2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)
![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)
![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)
![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)
![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)
